

BRD 4354 solubility in DMSO and other solvents

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Compound of Interest

Compound Name: BRD 4354

Cat. No.: B1667512

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Application Notes and Protocols for BRD4354

Audience: Researchers, scientists, and drug development professionals.

Chemical and Physical Properties

BRD4354 is a small molecule inhibitor primarily targeting histone deacetylases (HDACs) and has also been identified as a potent inhibitor of the SARS-CoV-2 main protease (Mpro).[1][2][3] Understanding its physical and chemical properties is crucial for its effective use in experimental settings.

Property	Value	Reference
Chemical Name	5-Chloro-7-[(4-ethyl-1-piperazinyl)-3-pyridinylmethyl]-8-quinolinol	[2]
Molecular Formula	C ₂₁ H ₂₃ ClN ₄ O	[2]
Molecular Weight	382.89 g/mol	[2]
CAS Number	315698-07-8	
Appearance	White to beige powder	
Purity	≥98% (HPLC)	[2]
Storage	Store solid at -20°C	

Solubility Data

The solubility of BRD4354 can vary depending on the solvent, temperature, and whether it is in its base form or as a salt (e.g., ditrifluoroacetate). The data below is compiled from various sources. It is recommended to use sonication or gentle warming to aid dissolution.^{[4][5]} For hygroscopic solvents like DMSO, using a fresh, unopened bottle is advised for maximum solubility.^{[4][6]}

Solvent	Concentration	Comments	Reference
DMSO	up to 20 mM	-	
12.5 mg/mL (~32.65 mM)	Requires sonication.	^[4]	
3 mg/mL	Solution becomes clear with warming.		
Ethanol	up to 50 mM	-	
Formulation 1	≥ 1.25 mg/mL (~3.26 mM)	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	^[4]
Formulation 2	≥ 1.25 mg/mL (~3.26 mM)	10% DMSO, 90% Corn Oil	^[4]

Note: The ditrifluoroacetate salt of BRD4354 exhibits significantly higher solubility in DMSO, reaching up to 125 mg/mL (~204.61 mM).^[6]

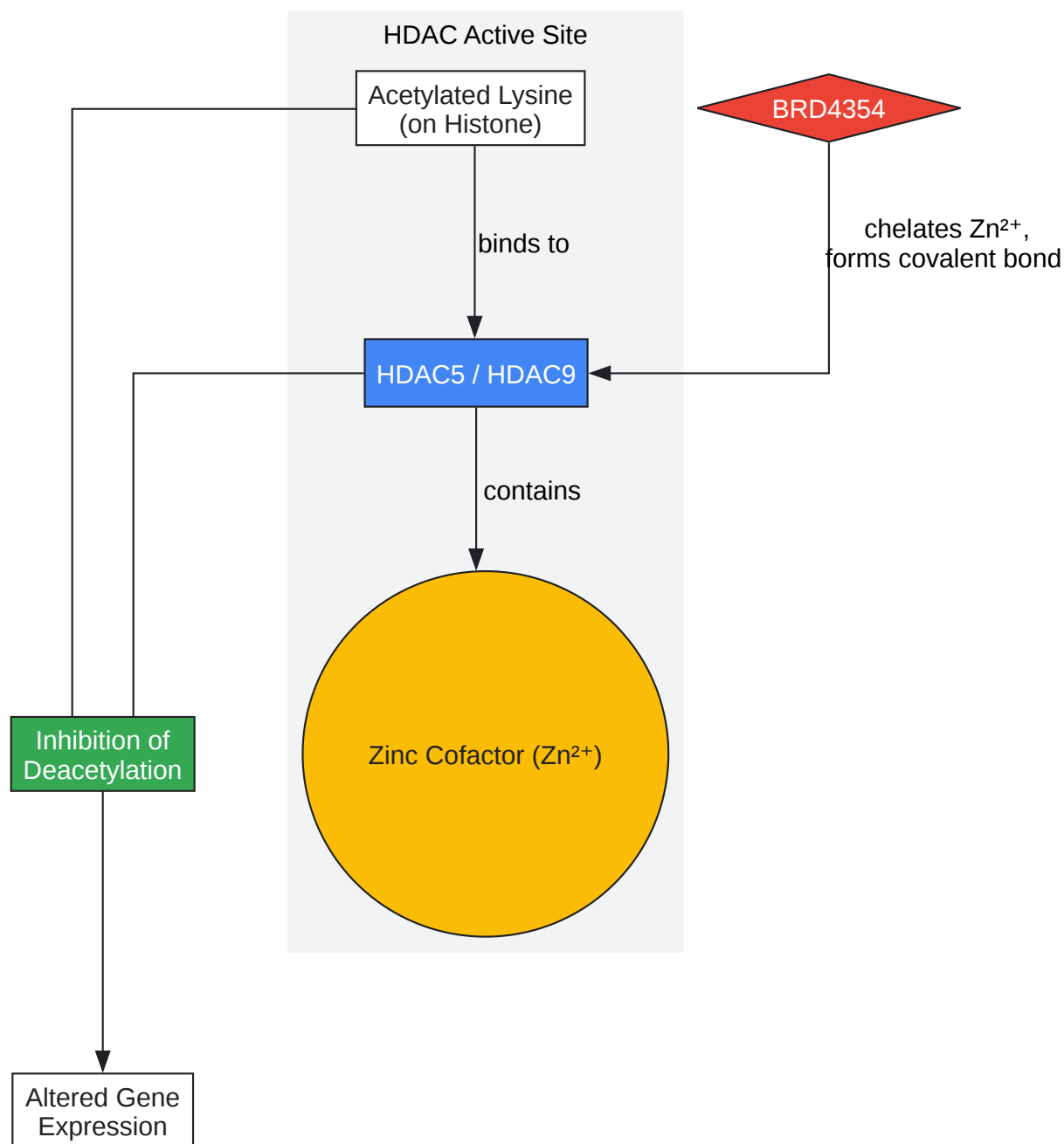
Application Notes: Mechanism of Action

BRD4354 has been shown to act through at least two distinct mechanisms, making it a molecule of interest for research in epigenetics and virology.

A. Inhibition of Histone Deacetylases (HDACs)

BRD4354 is a selective inhibitor of class IIa HDACs, with moderate potency against HDAC5 (IC₅₀ = 0.85 μM) and HDAC9 (IC₅₀ = 1.88 μM).^{[2][4]} It shows weaker inhibition of HDACs 4, 6,

7, and 8, and is significantly less active against class I HDACs (HDAC1, 2, and 3).[2] The mechanism is believed to involve the chelation of the zinc ion essential for catalysis within the HDAC active site. This binding is proposed to trigger a decomposition of BRD4354 into an ortho-quinone methide intermediate, which then forms a covalent bond with nucleophilic cysteine residues in the enzyme's active site.

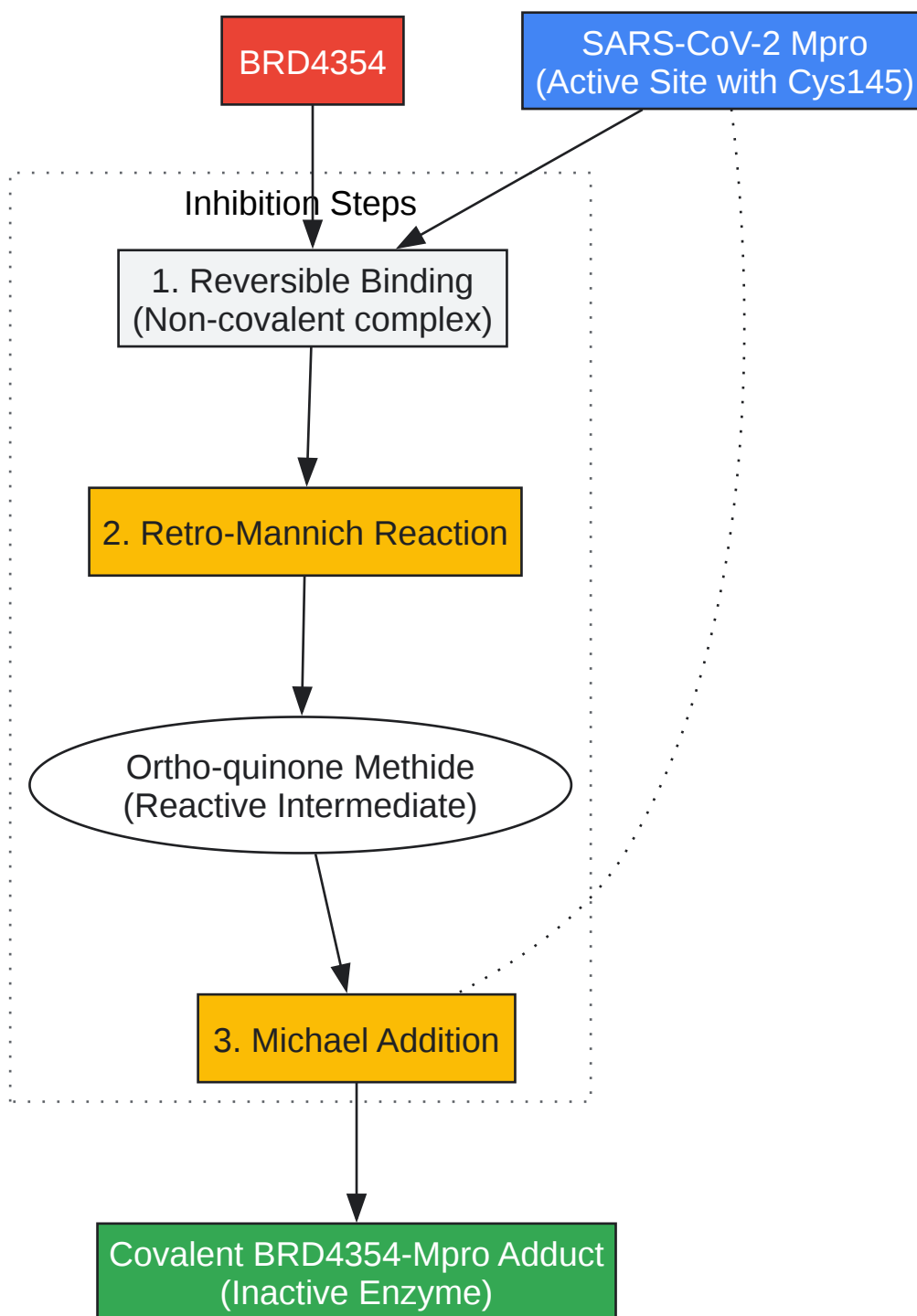


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Caption: General mechanism of HDAC inhibition by BRD4354.

B. Covalent Inhibition of SARS-CoV-2 Main Protease (Mpro)

BRD4354 has been identified as a potent, time-dependent covalent inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication.^{[1][3]} It exhibits an IC₅₀ of 0.72 μM after a 60-minute incubation.^[1] The proposed mechanism involves a two-step process: an initial reversible binding to the Mpro active site, followed by a retro-Mannich reaction that generates a reactive ortho-quinone methide intermediate. This intermediate is then attacked by the catalytic Cysteine-145 residue of Mpro, forming a stable covalent Michael adduct and inactivating the enzyme.^{[1][3]}



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Caption: Proposed mechanism of SARS-CoV-2 Mpro inhibition.

Experimental Protocols

Protocol 1: Preparation of a 20 mM Stock Solution in DMSO

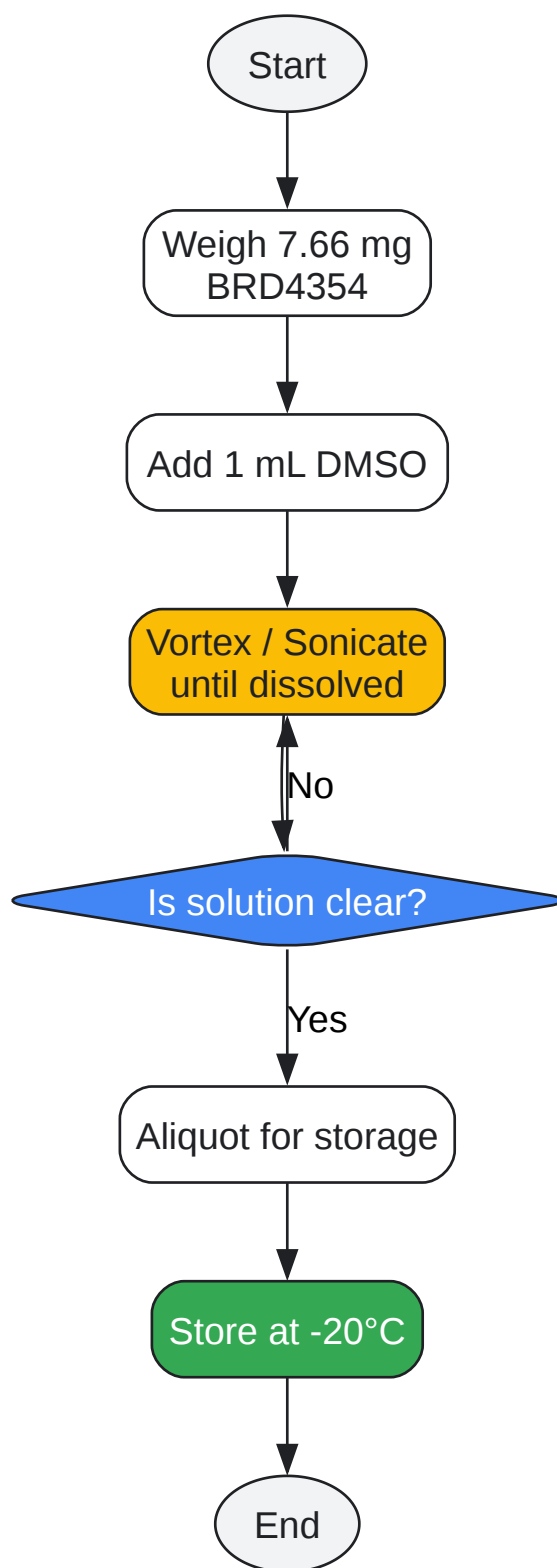
This protocol describes the preparation of a high-concentration stock solution for subsequent dilution in aqueous media for in vitro assays.

Materials:

- BRD4354 (MW: 382.89 g/mol)
- Anhydrous/low-water content DMSO
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional, but recommended)

Procedure:

- Calculate Mass: To prepare 1 mL of a 20 mM stock solution, calculate the required mass:
 - $\text{Mass (mg)} = 20 \text{ mmol/L} \times 1 \text{ mL} \times (1 \text{ L} / 1000 \text{ mL}) \times 382.89 \text{ g/mol} \times (1000 \text{ mg} / 1 \text{ g}) = 7.66 \text{ mg}$
- Weigh Compound: Carefully weigh 7.66 mg of BRD4354 powder and place it into a sterile vial.
- Add Solvent: Add 1 mL of high-quality DMSO to the vial.
- Dissolve: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the solid does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or warm gently to 37°C.[\[5\]](#) Visually inspect to ensure no particulates remain.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 3 months.[\[5\]](#)



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Caption: Workflow for preparing a BRD4354 stock solution.

Protocol 2: General Protocol for In Vitro Cell-Based Assay

This protocol provides a general framework for treating cultured cells with BRD4354. Final concentrations and incubation times should be optimized for each cell line and experimental endpoint.

Materials:

- 20 mM BRD4354 stock solution in DMSO (from Protocol 1)
- Cultured cells in appropriate multi-well plates
- Complete cell culture medium
- Vehicle control (DMSO)

Procedure:

- **Cell Seeding:** Seed cells in a multi-well plate at a density that will ensure they are in a logarithmic growth phase (typically 60-80% confluency) at the time of treatment. Incubate under standard conditions (e.g., 37°C, 5% CO₂).
- **Prepare Working Solutions:** On the day of the experiment, perform serial dilutions of the 20 mM DMSO stock solution in complete cell culture medium to achieve the desired final concentrations.
 - **Example for 10 µM final concentration:** First, make an intermediate dilution by adding 1 µL of 20 mM stock to 199 µL of medium (yields 100 µM). Then, add 100 µL of this 100 µM solution to 900 µL of medium in the well (yields 10 µM).
 - **Important:** The final concentration of DMSO in the culture medium should be kept constant across all treatments, including the vehicle control, and should typically not exceed 0.1% to avoid solvent toxicity.[\[5\]](#)
- **Treatment:** Remove the old medium from the cells and replace it with the medium containing the desired concentrations of BRD4354. Include a "vehicle only" control (medium with the same final DMSO concentration as the highest drug concentration).

- Incubation: Return the plates to the incubator for the desired treatment period (e.g., 24 hours).^[4]
- Analysis: Following incubation, proceed with the desired downstream analysis (e.g., cell viability assay, western blotting, gene expression analysis).

Protocol 3: Preparation of a Formulation for In Vivo Studies

This protocol describes how to prepare a solution of BRD4354 suitable for administration in animal models, based on common formulation vehicles.^[4]

Materials:

- BRD4354
- DMSO
- PEG300
- Tween-80
- Sterile Saline (0.9% NaCl)
- Sterile tubes and syringes

Procedure (for a 1.25 mg/mL solution):

- Prepare Stock: Prepare a concentrated stock of BRD4354 in DMSO (e.g., 12.5 mg/mL). This will be 10% of the final volume.
- Mix Solvents: In a sterile tube, combine the components in the following order, ensuring the solution is mixed thoroughly after each addition:
 - Add 400 μ L of PEG300.
 - Add 100 μ L of the 12.5 mg/mL BRD4354 DMSO stock. Mix well.
 - Add 50 μ L of Tween-80. Mix well.

- Add 450 µL of sterile saline to bring the final volume to 1 mL.
- Final Dissolution: Vortex or sonicate the final mixture until it is a clear, homogenous solution.
- Administration: The formulation is now ready for administration via the desired route (e.g., intraperitoneal injection). The final concentration is 1.25 mg/mL BRD4354 in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

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References

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